

Application Notes and Protocols: Ena-001 for Acute Respiratory Stimulation

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Compound of Interest

Compound Name: Ena-001

Cat. No.: B607590

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Disclaimer: **Ena-001** is an investigational compound and is not approved for use by the U.S. Food and Drug Administration (FDA). The information provided herein is for research and informational purposes only. **Ena-001** is currently being investigated for acute episodes of respiratory depression. Clinical trials have typically excluded patients with chronic respiratory conditions such as COPD, asthma, or sleep apnea.[1] Therefore, protocols for long-term infusion in chronic respiratory conditions are not available. The following application notes and protocols are synthesized from publicly available preclinical and clinical trial data for acute respiratory stimulation.

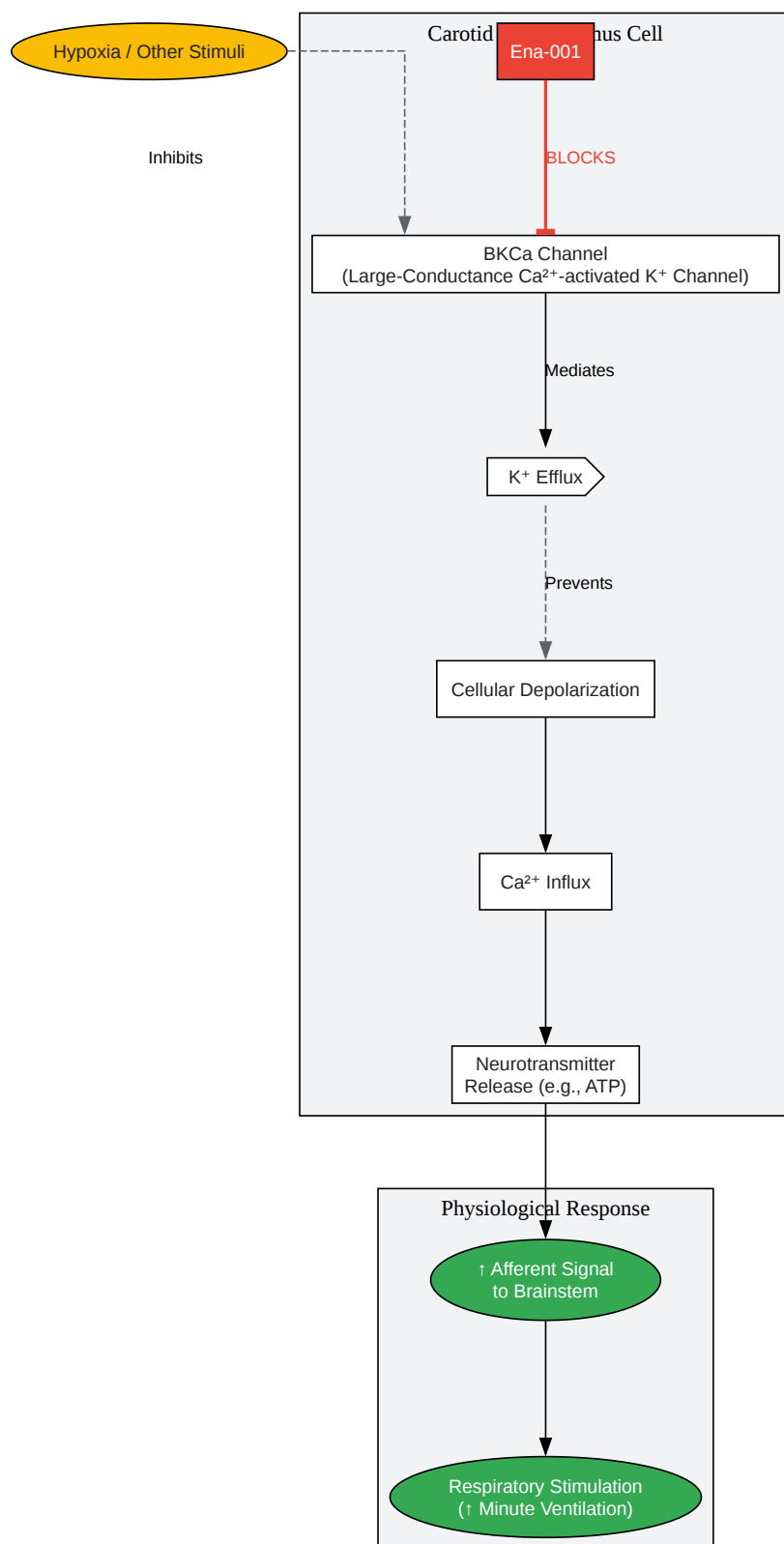
Introduction and Mechanism of Action

Ena-001 (formerly GAL-021) is a novel, first-in-class respiratory stimulant designed to be "agnostic," meaning it can reverse respiratory depression regardless of the underlying cause (e.g., opioids, sedatives, or physiological immaturity).[2][3] Its primary mechanism of action is the selective inhibition of the large-conductance, calcium-activated potassium (BKCa) channels located in the peripheral chemoreceptors of the carotid body.[4][5][6]

By blocking these BK channels, **Ena-001** utilizes the body's natural ventilation control system to stimulate breathing.[5][7] This peripheral action increases ventilatory drive in states of normal oxygenation (normoxia) and enhances the response to low oxygen levels (hypoxia).[2] **Ena-001** is under investigation for several acute conditions, including post-operative respiratory depression (PORD), community drug overdose, and apnea of prematurity (AOP).[5][8][9]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for **Ena-001** at the carotid body.



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Caption: Proposed mechanism of **Ena-001** at the carotid body.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies of **Ena-001**.

Table 1: Pharmacokinetic Properties

Parameter	Value	Population	Study Design
Terminal Half-Life	6.33 hours	Healthy Volunteers	Single ascending dose, 2-hour IV infusion[1]

Table 2: Pharmacodynamic Effects on Respiration

Dose/Regimen	Effect on Minute Ventilation (MV)	Population	Study Context
0.4 mg/kg/h (IV)	Tended to increase MV by 9.8% ($p \approx 0.07$ vs. placebo)	N/A	Alfentanil-induced respiratory depression[10][11]
1.1 mg/kg/h (IV)	Increased MV by 21.4% ($p < 0.0001$ vs. placebo)	N/A	Alfentanil-induced respiratory depression[10][11]
0.96, 1.44, 1.92 mg/kg/h (IV)	Dose-dependent hyperventilation	Healthy Volunteers	2-hour continuous infusion[1]
3.0 mg/kg (IV Bolus)	Rapidly reversed hypoxia and hypercapnia	Rats	Xylazine/Fentanyl-induced respiratory depression[3]
2.4 - 3.1 mg/kg (IV Bolus)	Initiated spontaneous breathing from apnea	Premature Lambs	Apnea of prematurity model[2]

Experimental Protocols

The following are example protocols derived from clinical trial registrations and preclinical studies. These are not validated for general use and serve as a reference for research purposes.

Protocol 3.1: Continuous IV Infusion for Post-Operative Respiratory Depression (PORD)

This protocol is based on the methodology for a Phase II clinical trial (NCT06137638) in subjects undergoing major elective surgery.[\[12\]](#)

Objective: To evaluate the efficacy of **Ena-001** in preventing PORD.

Materials:

- **Ena-001** sterile solution for injection
- Ringer's lactate solution for dilution
- Calibrated infusion pump
- Standard monitoring equipment (ECG, SpO₂, ETCO₂, ABG analysis)

Procedure:

- Preparation: Prepare the **Ena-001** infusion by diluting the stock solution in Ringer's lactate to the appropriate concentration for the subject's weight.
- Loading Dose: Immediately upon cessation of anesthesia, initiate a loading dose of 2.0 mg/kg/hr via continuous IV infusion for 20 minutes.
- Maintenance Dose: Following the loading dose, reduce the infusion rate to a maintenance dose of 1.1 mg/kg/hr.
- Monitoring: Continuously monitor vital signs, respiratory rate, oxygen saturation (SpO₂), and end-tidal CO₂ (ETCO₂). Arterial blood gas (ABG) analysis should be performed as required to monitor PaCO₂ and pH.
- Termination Criteria: Continue the maintenance infusion until the subject meets standard discharge criteria from the post-anesthesia care unit (PACU), such as an Aldrete score ≥ 9 , or if ABG analysis reveals PaCO₂ < 30 mmHg with a normal pH.[\[12\]](#)

Protocol 3.2: Single Dose IV/IM Administration for Pharmacokinetic/Pharmacodynamic Studies

This protocol is based on a Phase I study (NCT06967259) in healthy volunteers to assess safety and PK/PD profiles.[\[13\]](#)[\[14\]](#)

Objective: To assess the safety, tolerability, PK, and PD of single IV and IM doses of **Ena-001**.

Materials:

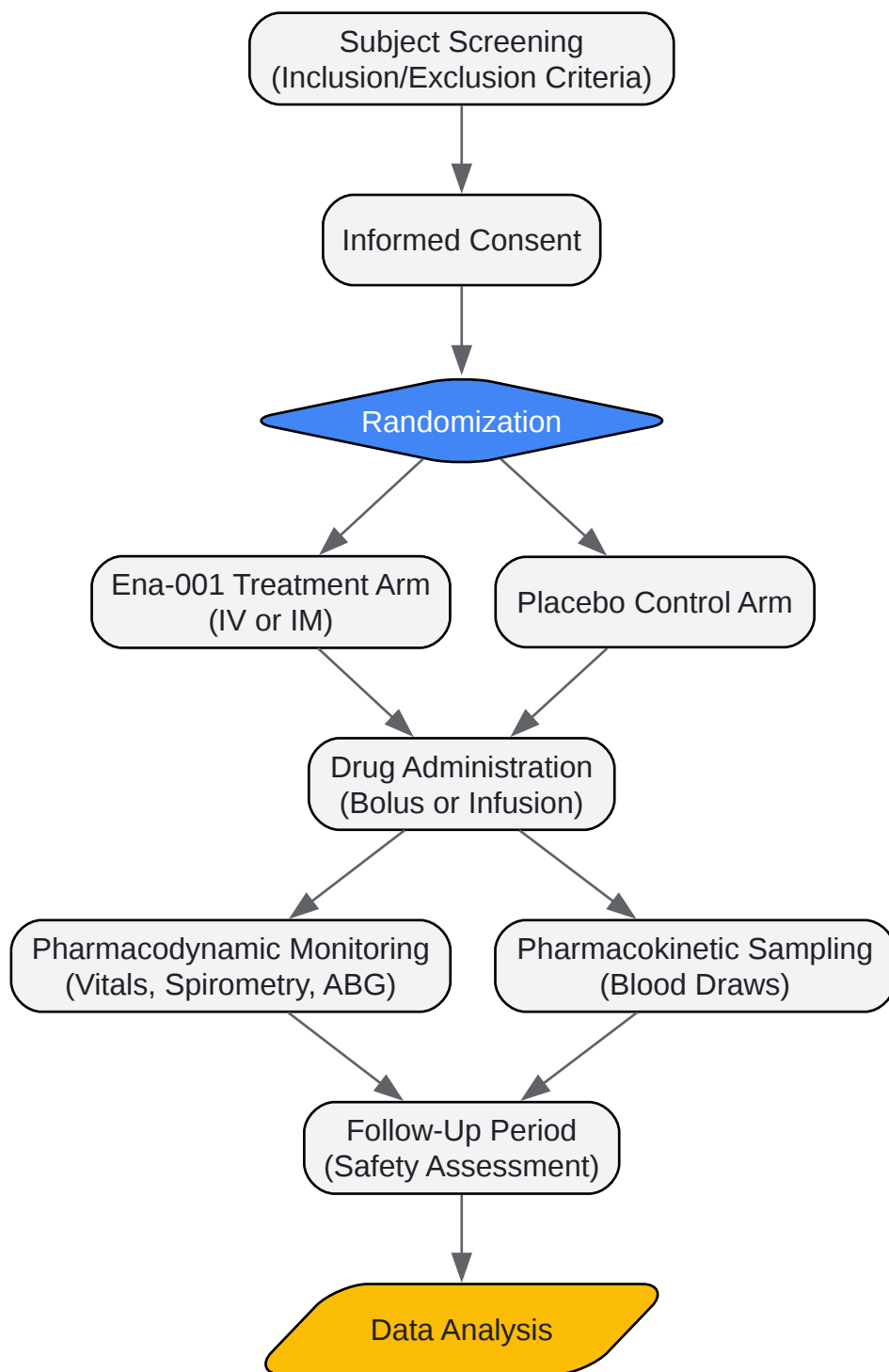
- **Ena-001** for intravenous injection (e.g., 10 mg/mL concentration)
- **Ena-001** for intramuscular injection (e.g., 30 mg/mL concentration)
- Syringes and appropriate needles
- Indwelling catheter for IV administration and blood draws
- Spirometry equipment for measuring tidal volume (Vt) and respiratory rate (f)

Procedure:

- Subject Screening: Ensure subjects meet inclusion criteria, including age (>18 to ≤55 years), weight (≥50 to ≤100 kg), and BMI (18 to 30 kg/m²). Exclude individuals with any history of pulmonary disease.[\[13\]](#)
- IV Administration:
 - Administer the assigned dose of **Ena-001** as a rapid intravenous injection over 3-5 seconds via an indwelling catheter in a suitable arm vein.
- IM Administration:
 - Administer the assigned dose of **Ena-001** as an intramuscular injection over 3-5 seconds, typically into the deltoid muscle.
- PK Sampling: Collect blood samples at predefined time points post-administration to determine the pharmacokinetic profile.

- PD Monitoring:
 - Use spirometry to measure tidal volume and respiratory rate to calculate minute ventilation (MV).
 - Monitor end-tidal carbon dioxide (ETCO₂) and arterial blood gases (ABG) to assess the effectiveness of ventilation.
 - Monitor for adverse events, with persistent hyperventilation and associated hypocarbia considered a potential serious adverse event.[\[13\]](#)

Workflow Diagram for a Clinical Trial Protocol



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Caption: A generalized workflow for a placebo-controlled **Ena-001** clinical trial.

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